methyl N-(azetidin-3-yl)carbamate
Overview
Description
Methyl N-(azetidin-3-yl)carbamate is a chemical compound with the molecular formula C5H10N2O2 It is a derivative of carbamic acid and features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-(azetidin-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of azetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired carbamate product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl N-(azetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the leaving group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the carbamate.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Methyl N-(azetidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-(azetidin-3-yl)carbamate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group may also play a role in binding to active sites, thereby modulating the biological activity of the compound.
Comparison with Similar Compounds
Methyl carbamate: A simpler carbamate without the azetidine ring.
Ethyl N-(azetidin-3-yl)carbamate: Similar structure with an ethyl group instead of a methyl group.
Benzyl N-(azetidin-3-yl)carbamate:
Uniqueness: Methyl N-(azetidin-3-yl)carbamate is unique due to the presence of the azetidine ring, which imparts specific chemical and biological properties. The ring strain in azetidine makes it more reactive compared to other carbamates, allowing for unique transformations and applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl N-(azetidin-3-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-9-5(8)7-4-2-6-3-4/h4,6H,2-3H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAVTPNFFSXYDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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